molecular formula C8H5NO2 B063668 Furo[3,2-c]pyridine-4-carbaldehyde CAS No. 193750-94-6

Furo[3,2-c]pyridine-4-carbaldehyde

Cat. No. B063668
M. Wt: 147.13 g/mol
InChI Key: XQSYNBSZCZZVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-c]pyridine-4-carbaldehyde is a heterocyclic compound that has received significant attention in scientific research due to its unique properties. This compound has a fused pyridine and furan ring system, which makes it a valuable building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of furo[3,2-c]pyridine-4-carbaldehyde is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions.

Biochemical And Physiological Effects

Furo[3,2-c]pyridine-4-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to have antitumor and antiviral activities. It has also been shown to have antibacterial and antifungal activities. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using furo[3,2-c]pyridine-4-carbaldehyde in lab experiments include its ease of synthesis, its unique properties, and its versatility as a building block for the synthesis of various organic compounds. However, the limitations of using this compound include its potential toxicity and the need for careful handling.

Future Directions

There are many future directions for the use of furo[3,2-c]pyridine-4-carbaldehyde in scientific research. Some of these directions include the development of new synthetic methods for the preparation of this compound, the exploration of its potential as a drug candidate, and the investigation of its mechanism of action. Additionally, this compound could be used as a fluorescent probe for the detection of other biomolecules or as a ligand for the development of new coordination complexes. Overall, the unique properties of furo[3,2-c]pyridine-4-carbaldehyde make it a valuable compound for scientific research, and its potential applications are vast and varied.

Synthesis Methods

The synthesis of furo[3,2-c]pyridine-4-carbaldehyde can be achieved through a variety of methods. One of the most common methods involves the reaction of 2-cyano-3-(dimethylamino)acrylonitrile with 2-aminopyridine in the presence of a catalytic amount of trifluoroacetic acid. This reaction leads to the formation of furo[3,2-c]pyridine-4-carbaldehyde in good yields.

Scientific Research Applications

Furo[3,2-c]pyridine-4-carbaldehyde has been widely used in scientific research due to its unique properties. This compound has been used as a building block for the synthesis of various organic compounds such as pyridines, pyrimidines, and quinolines. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for the detection of metal ions.

properties

CAS RN

193750-94-6

Product Name

Furo[3,2-c]pyridine-4-carbaldehyde

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

furo[3,2-c]pyridine-4-carbaldehyde

InChI

InChI=1S/C8H5NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1-5H

InChI Key

XQSYNBSZCZZVFM-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1OC=C2)C=O

Canonical SMILES

C1=CN=C(C2=C1OC=C2)C=O

synonyms

Furo[3,2-c]pyridine-4-carboxaldehyde (9CI)

Origin of Product

United States

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